



# Application Note and Protocols: Molecular Docking of Neoprzewaquinone A with PIM1 Kinase

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Compound of Interest		
Compound Name:	Neoprzewaquinone A	
Cat. No.:	B15597096	Get Quote

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## **Abstract**

**Neoprzewaquinone** A (NEO), a natural compound isolated from Salvia miltiorrhiza, has been identified as a potent and selective inhibitor of PIM1 kinase.[1][2] PIM1 kinase, a serine/threonine kinase, is a well-documented proto-oncogene implicated in various human cancers, making it a prime target for therapeutic intervention.[3][4][5][6] Molecular docking simulations have been instrumental in elucidating the binding mechanism of **Neoprzewaquinone** A within the ATP-binding pocket of PIM1 kinase.[1][7] This document provides a detailed protocol for performing molecular docking studies of **Neoprzewaquinone** A with PIM1 kinase, alongside relevant quantitative data and a depiction of the associated signaling pathway.

#### Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[4][6][8] Overexpression of PIM1 is a common feature in a multitude of solid and hematopoietic malignancies, including breast, prostate, and lung cancer, often correlating with poor prognosis and drug resistance.[1][6][9] Consequently, the development of small molecule inhibitors targeting PIM1 is a significant focus in oncology drug discovery.



**Neoprzewaquinone A**, a phenanthrenequinone derivative, has demonstrated selective inhibitory activity against PIM1 kinase at nanomolar concentrations.[1][7] This inhibitory action disrupts the downstream PIM1/ROCK2/STAT3 signaling pathway, which plays a crucial role in cancer cell migration and epithelial-mesenchymal transition (EMT).[1][2][7] Computational approaches, particularly molecular docking, are invaluable for predicting the binding conformation and affinity of inhibitors like **Neoprzewaquinone A** to their protein targets.[10][11] These in silico methods guide lead optimization and provide a structural basis for understanding inhibitor potency and selectivity.[11][12]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the interaction between **Neoprzewaquinone A** and PIM1 kinase.

Table 1: In Vitro Inhibitory Activity of Neoprzewaquinone A

Compound	Target Kinase	Assay Type	IC50 (μM)	Reference
Neoprzewaquino ne A	PIM1	ADP-Glo™ Kinase Assay	0.56	[1]
Neoprzewaquino ne A	ROCK2	ADP-Glo™ Kinase Assay	No significant inhibition	[1]

Table 2: Molecular Docking Interaction Details

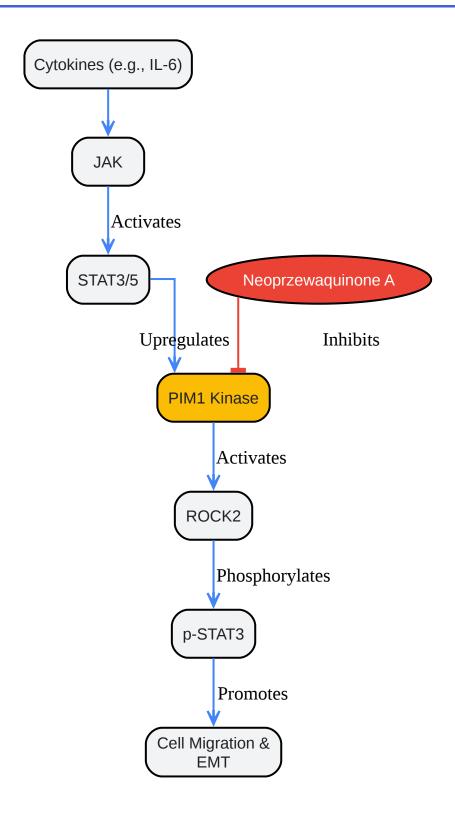
Ligand	Protein Target	Key Interacting Residues	Type of Interaction	Reference
Neoprzewaquino ne A	PIM1	GLU89	Hydrogen Bond	[1]
Neoprzewaquino ne A	PIM1	VAL52, PHE49, ASP186, ASP128	Multiple Interactions (e.g., hydrophobic)	[1]



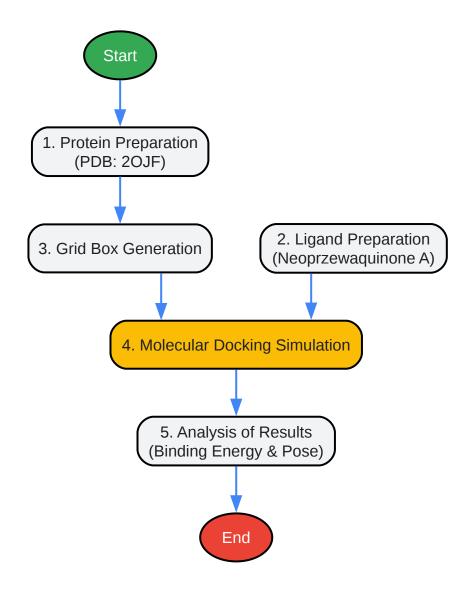
# **Signaling Pathway**

The following diagram illustrates the PIM1 kinase signaling pathway and the inhibitory effect of **Neoprzewaquinone A**.









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### References

 1. Neoprzewaquinone A Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Neoprzewaquinone A Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pim-1 kinase as cancer drug target: An update PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 Wikipedia [en.wikipedia.org]
- 6. PIM1 kinase and its diverse substrate in solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
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